molecular formula C10H13NO2S B8769338 Methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate CAS No. 721926-88-1

Methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate

Cat. No.: B8769338
CAS No.: 721926-88-1
M. Wt: 211.28 g/mol
InChI Key: MYXWZJICHAFRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

721926-88-1

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-11-4-3-7-5-8(10(12)13-2)14-9(7)6-11/h5H,3-4,6H2,1-2H3

InChI Key

MYXWZJICHAFRCV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl thieno[2,3-c]pyridine-2-carboxylate (370 mg, 1.9 mmol) and acetonitrile (7.3 mL) was stirred at 42° C. for 6 h over which time the formation of a precipitate was observed. Upon cooling to room temperature, the solvent was removed in vacuo. To the material thus obtained was added methanol (10 mL) and platinum dioxide (100 mg, 0.4 mmol). The mixture was stirred under a balloon H2 atmosphere pressure for 4 h. The solvent was then removed under reduced pressure and the residue obtained was partitioned between EtOAc and saturated aqueous NaHCO3. Upon separation, the aqueous layer was extracted with EtOAc three additional times. The combined organic phases were further washed with saturated aqueous NaHCO3, water and brine, dried over anhydrous MgSO4 and concentrated to give methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate (0.4 g, 95%) as an off-white solid. LCMS: (FA) ES+ 212; 1H NMR (CDCl3, 300 MHz) δ7.50 (s, 1 H ), 3.85 (s, 3 H ), 3.64 (m, 2H), 2.73 (m, 4 H ), 2.48 (s, 3 H ).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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